molecular formula C10H11NO5S B2917095 4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 926241-64-7

4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No.: B2917095
CAS No.: 926241-64-7
M. Wt: 257.26
InChI Key: IRHUTUSIVLDLCK-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a benzoxazine derivative characterized by a methanesulfonyl (-SO₂CH₃) substituent at position 4 and a carboxylic acid (-COOH) group at position 2 of the benzoxazine scaffold. This compound is of interest in medicinal chemistry due to its structural similarity to other benzoxazine-based antagonists targeting cysteinyl leukotriene receptors (CysLT1R and CysLT2R), which play roles in inflammatory and respiratory diseases .

Properties

IUPAC Name

4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5S/c1-17(14,15)11-6-9(10(12)13)16-8-5-3-2-4-7(8)11/h2-5,9H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHUTUSIVLDLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is utilized in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its structural features allow it to be modified to enhance its pharmacological properties, making it a candidate for drug design.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which 4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The benzoxazine scaffold allows diverse substitutions that modulate biological activity, solubility, and receptor selectivity. Key analogs and their substituents are summarized below:

Compound Name Substituents (Positions) Biological Activity/Application Molecular Weight Reference CAS/Study
4-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid -SO₂CH₃ (4), -COOH (2) Potential dual CysLT1/CysLT2 antagonist (hypothesized) ~283.29*
(2S)-4-(3-Carboxypropyl)-8-{[4-(4-phenylbutoxy)benzoyl]amino}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (ONO-2050297) -NHCO-benzoyl (8), -CH₂CH₂COOH (4) Dual CysLT1/CysLT2 antagonist (IC₅₀: 0.017 μM CysLT1, 0.00087 μM CysLT2) 505.51
6-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid -SO₂CH₂CH₃ (6), -SO₂C₆H₄CH₃ (4) Not reported (structural analog for SAR studies) 425.48
2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid -CH₃ (2), -C=O (3) Immunostimulant 207.19
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate -COOEt (6), -C=O (3) Synthetic intermediate 221.22

*Calculated based on molecular formula C₁₀H₁₁NO₅S.

Key Observations:
  • Methanesulfonyl vs. Sulfonyl Groups : The methanesulfonyl group at position 4 in the target compound may enhance receptor binding compared to bulkier substituents (e.g., 4-methylphenylsulfonyl in ), as smaller groups reduce steric hindrance in receptor pockets .
  • Carboxylic Acid vs. Ester Derivatives : The free carboxylic acid at position 2 (target compound) likely improves water solubility and bioavailability compared to ester derivatives (e.g., ethyl esters in ), though esters are often used as prodrugs .

Molecular Docking and Structure-Activity Relationships (SAR)

Studies on CysLT receptors () reveal that:

  • The benzoxazine scaffold anchors in a hydrophobic pocket, while substituents at positions 4 and 8 interact with polar residues (e.g., Arg²⁶³ in CysLT1R).
  • Methanesulfonyl’s sulfonyl group may form hydrogen bonds with Lys⁸⁷ or Gln²⁸⁷, enhancing binding affinity compared to methyl or ethyl groups.

Biological Activity

4-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (commonly referred to as MBSBCA) is a compound of interest due to its unique structural features and potential biological activities. The compound contains a benzoxazine core, which has been associated with various pharmacological effects. This article reviews the biological activity of MBSBCA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H11NO5S
  • Molecular Weight : 271.26 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1858255-03-4

MBSBCA's biological activity is primarily attributed to its interaction with various molecular targets within cells. The compound's benzoxazine structure allows it to engage with enzymes and receptors involved in critical cellular processes such as:

  • Apoptosis Induction : MBSBCA has been shown to promote apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death.
  • Inhibition of Autophagy : Recent studies indicate that MBSBCA can impair autophagosome-lysosome fusion, thereby inhibiting autophagic processes in cancer cells, which may enhance its cytotoxic effects against tumors .
  • Microtubule Targeting : Similar to other benzoxazine derivatives, MBSBCA may interact with tubulin, disrupting microtubule dynamics and affecting cell division in rapidly proliferating cancer cells .

Anticancer Activity

MBSBCA has demonstrated significant anticancer properties across various studies:

  • Case Study 1 : In vitro studies have shown that MBSBCA induces apoptosis in hematological malignancies and solid tumors by activating caspase pathways and altering mitochondrial membrane potential .
Cell LineIC50 (µM)Mechanism
CLL Cells5.0Apoptosis induction
Colon Cancer7.5Autophagy inhibition

Other Pharmacological Effects

In addition to its anticancer properties, MBSBCA exhibits other biological activities:

  • Antimicrobial Activity : Preliminary data suggest that MBSBCA may possess antimicrobial properties against certain bacterial strains, although further research is needed to elucidate these effects fully.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

Comparative Studies

Research comparing MBSBCA with other compounds in the benzoxazine class has highlighted its unique efficacy profile:

CompoundTargeted ActivityIC50 (µM)
MBSBCAApoptosis5.0
Compound AApoptosis10.0
Compound BAutophagy Inhibition8.0

These findings indicate that MBSBCA may offer enhanced potency relative to similar compounds.

Q & A

Q. What synthetic routes are commonly employed for preparing 4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Synthesis: The benzoxazine scaffold is typically synthesized via cyclization of substituted o-aminophenols with carbonyl-containing reagents. For sulfonyl derivatives like this compound, post-synthetic sulfonylation using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) is critical .
  • Optimization Tips:
    • Temperature Control: Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonation).
    • Purification: Use gradient HPLC (C18 column, 0.1% TFA in water/acetonitrile) to isolate the product from unreacted starting materials .
    • Yield Improvement: Pre-activate the carboxylic acid group using DCC/DMAP coupling agents before sulfonylation to enhance reactivity .

Q. How can researchers validate the structural integrity of the compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Analysis:
    • 1H NMR: Key signals include the methanesulfonyl group (δ 3.2–3.4 ppm, singlet) and the benzoxazine ring protons (δ 4.1–4.3 ppm for CH₂ in dihydro structure) .
    • 13C NMR: Confirm the carboxylic acid carbonyl at δ 170–175 ppm and sulfonyl carbon at δ 40–45 ppm .
  • X-ray Crystallography: Co-crystallize with a chiral resolving agent (e.g., L-proline) to resolve stereochemistry, as benzoxazine derivatives often exhibit axial chirality .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data observed across different in vitro assays?

Methodological Answer:

  • Source Identification:
    • Purity Discrepancies: Use LC-MS (ESI+) to detect trace impurities (e.g., desulfonated byproducts) that may antagonize biological targets .
    • Solvent Effects: Test compound solubility in DMSO vs. aqueous buffers; precipitation in PBS may lead to false-negative results .
  • Assay Validation:
    • Include a positive control (e.g., a known benzoxazine-based kinase inhibitor) to calibrate activity thresholds .

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

Methodological Answer:

  • Chromatographic Resolution:
    • Use a chiral stationary phase (CSP) like Chiralpak AD-H with hexane/isopropanol (80:20) for baseline separation .
    • Monitor elution via polarimetry or CD spectroscopy to assign enantiomeric excess .
  • Dynamic Kinetic Resolution: Catalyze racemization with a palladium complex during synthesis to favor the desired enantiomer .

Q. What computational approaches are effective for predicting the compound’s binding affinity to target proteins (e.g., kinases)?

Methodological Answer:

  • Docking Studies:
    • Use AutoDock Vina with a homology-modeled kinase domain (PDB template: 3PP0). Prioritize the sulfonyl group for hydrogen bonding with conserved lysine residues .
  • MD Simulations:
    • Run 100-ns simulations in GROMACS to assess stability of the benzoxazine ring in hydrophobic pockets .

Analytical and Stability Challenges

Q. How can researchers quantify degradation products under accelerated stability conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to 40°C/75% RH for 4 weeks. Monitor via UPLC-PDA:
    • Major Degradants: Hydrolysis of the sulfonyl group (retention time ~2.1 min) and decarboxylation (loss of ~44 Da via HRMS) .
  • Mitigation: Lyophilize the compound with trehalose to stabilize the carboxylic acid moiety .

Q. What protocols ensure reproducibility in SAR studies for derivatives of this compound?

Methodological Answer:

  • Standardized Assays:
    • Use a FRET-based kinase inhibition assay (e.g., EGFR-TK) with ATP concentrations fixed at 100 μM .
    • Normalize IC50 values against a reference inhibitor (e.g., erlotinib) to control for inter-experimental variability .

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